

# Spectral Analysis of 4-Fluoro-3-phenoxybenzaldehyde: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-Fluoro-3-phenoxybenzaldehyde

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This technical guide provides a comprehensive overview of the spectral data for **4-Fluoro-3-phenoxybenzaldehyde** (CAS No. 68359-57-9), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.<sup>[1]</sup> The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques.

## Core Data Summary

The structural and physical properties of **4-Fluoro-3-phenoxybenzaldehyde** are summarized below.

Property	Value
Chemical Formula	C <sub>13</sub> H <sub>9</sub> FO <sub>2</sub>
Molecular Weight	216.21 g/mol <sup>[1]</sup>
Appearance	White to pale yellow crystalline powder
Melting Point	56-59 °C
Boiling Point	310 °C
Solubility	Soluble in ethanol, acetone, and DMSO; insoluble in water.

# Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. Below are the predicted and experimental NMR data for **4-Fluoro-3-phenoxybenzaldehyde**.

## <sup>1</sup>H NMR Spectroscopy Data

The <sup>1</sup>H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Proton	Predicted Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
Aldehyde (-CHO)	9.8 - 10.1[1]	Singlet	N/A
Aromatic (H)	7.0 - 8.0	Multiplet	N/A

Note: Experimentally derived chemical shifts and coupling constants were not available in the searched sources. The data presented is based on predictions.

## <sup>13</sup>C NMR Spectroscopy Data

The <sup>13</sup>C NMR spectrum provides information about the carbon framework of the molecule.

Carbon	Predicted Chemical Shift (δ, ppm)
Aldehyde (C=O)	~190
Aromatic (C)	115 - 165

Note: A specific, experimentally verified peak list was not available in the searched sources. The data presented is based on typical chemical shift ranges for the functional groups present.

## <sup>19</sup>F NMR Spectroscopy

<sup>19</sup>F NMR is particularly useful for fluorine-containing compounds. A <sup>19</sup>F NMR spectrum for this compound is available on SpectraBase.[2]

## Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

Functional Group	Vibrational Mode	Characteristic Absorption (cm <sup>-1</sup> )	Intensity
C=O (Aldehyde)	Stretch	1650-1800[3]	Strong[3]
C-H (Aldehyde)	Stretch	2700 and 2800 (doublet)[3]	Medium
C-O-C (Ether)	Stretch	1000 - 1300	Strong
C=C (Aromatic)	Stretch	1450 - 1600	Medium to Weak
C-F (Aromatic)	Stretch	1000 - 1400	Strong

Note: An experimental IR spectrum is available from sources such as PubChem, which was recorded on a Bruker Tensor 27 FT-IR using the ATR-Neat technique.[4] A detailed peak list was not explicitly provided in the search results.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. For aromatic aldehydes, fragmentation often involves the loss of the aldehyde group.[3]

m/z	Proposed Fragment Ion	Description
216	$[\text{C}_{13}\text{H}_9\text{FO}_2]^+$	Molecular Ion ( $\text{M}^+$ )
215	$[\text{C}_{13}\text{H}_8\text{FO}_2]^+$	Loss of H
187	$[\text{C}_{12}\text{H}_8\text{FO}]^+$	Loss of CHO
121	$[\text{C}_7\text{H}_5\text{O}_2]^+$	Cleavage of the ether bond
93	$[\text{C}_6\text{H}_5\text{O}]^+$	Phenoxy cation
77	$[\text{C}_6\text{H}_5]^+$	Phenyl cation

Note: The fragmentation pattern is predicted based on the structure of the molecule and general fragmentation rules for aldehydes and ethers.[\[3\]](#)[\[5\]](#) An experimental mass spectrum was not available in the searched sources.

## Experimental Protocols

Detailed experimental protocols for the acquisition of spectral data for **4-Fluoro-3-phenoxybenzaldehyde** were not found in the searched literature. However, general procedures for each technique are outlined below.

## NMR Sample Preparation (General Protocol)

- Dissolution: Weigh approximately 5-20 mg of the **4-Fluoro-3-phenoxybenzaldehyde** sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in a small vial.
- Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
- Filtration (Optional): If the solution contains particulate matter, filter it through a small plug of glass wool in the pipette during transfer.
- Capping: Cap the NMR tube securely.
- Analysis: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet for analysis.

## Attenuated Total Reflectance (ATR) FT-IR Spectroscopy (General Protocol)

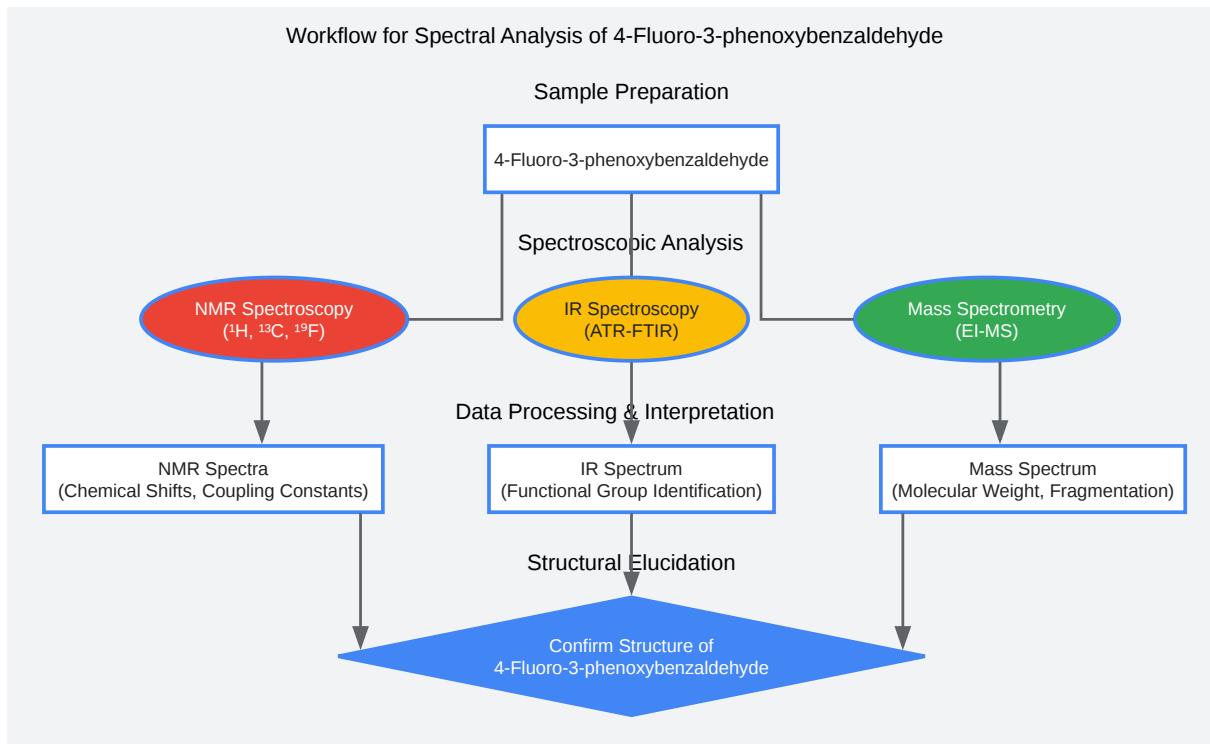
- Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
- Sample Application: Place a small amount of the solid **4-Fluoro-3-phenoxybenzaldehyde** sample directly onto the ATR crystal.
- Pressure Application: Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
- Data Acquisition: Acquire the IR spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
- Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol, acetone) and a soft tissue.

## Electron Ionization Mass Spectrometry (EI-MS) (General Protocol)

- Sample Introduction: Introduce a small amount of the **4-Fluoro-3-phenoxybenzaldehyde** sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
- Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[6][7][8][9]
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus  $m/z$ .

## Logical Workflow for Spectral Analysis

The following diagram illustrates a typical workflow for the comprehensive spectral analysis of a compound like **4-Fluoro-3-phenoxybenzaldehyde**.



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Caption: Logical workflow for the spectral analysis of **4-Fluoro-3-phenoxybenzaldehyde**.

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Address: 3281 E Guasti Rd  
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Email: [info@benchchem.com](mailto:info@benchchem.com)